molecular formula C16H19N3O4S2 B6531248 4-methoxy-N-[4-(piperidine-1-carbonyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide CAS No. 1021259-82-4

4-methoxy-N-[4-(piperidine-1-carbonyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide

Cat. No.: B6531248
CAS No.: 1021259-82-4
M. Wt: 381.5 g/mol
InChI Key: WKPWYDQRILCKIG-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a 1,3-thiazole core substituted at the 2-position with a sulfonamide group and at the 4-position with a piperidine-1-carbonyl moiety. The benzene ring of the sulfonamide is para-methoxy-substituted, which may enhance solubility or modulate electronic properties. Its molecular formula is C₁₆H₁₈N₄O₄S₂, with a molecular weight of 410.47 g/mol (calculated from and analogous structures).

Properties

IUPAC Name

4-methoxy-N-[4-(piperidine-1-carbonyl)-1,3-thiazol-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S2/c1-23-12-5-7-13(8-6-12)25(21,22)18-16-17-14(11-24-16)15(20)19-9-3-2-4-10-19/h5-8,11H,2-4,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPWYDQRILCKIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional analogs, highlighting key differences and pharmacological implications:

Compound Name Core Structure Key Substituents Biological Relevance Structural Distinctions References
4-methoxy-N-[4-(piperidine-1-carbonyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide 1,3-Thiazole-sulfonamide - 4-Methoxybenzene sulfonamide
- 4-Piperidine-1-carbonyl
Potential kinase or protease inhibition due to sulfonamide and piperidine motifs. Unique piperidine-carbonyl linkage; lacks aromatic substitutions on piperidine.
(2S)-1-(Benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperidine-2-carboxamide 1,3-Thiazole-carboxamide - Benzenesulfonyl-piperidine
- 4-Methoxyphenyl on thiazole
Enhanced stereospecific binding (S-configuration) may improve target selectivity. Piperidine-2-carboxamide vs. piperidine-1-carbonyl; benzenesulfonyl vs. benzene sulfonamide.
4-((3-(4-Methoxyphenoxy)piperidin-1-yl)carbonyl)-N-1,3-thiazol-2-ylbenzenesulfonamide 1,3-Thiazole-sulfonamide - 3-(4-Methoxyphenoxy)piperidine Increased hydrophobicity from phenoxy group may affect membrane permeability. Phenoxy substitution on piperidine vs. unsubstituted piperidine; altered spatial orientation.
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide 1,3-Thiazole-acetamide - 2-Chlorophenyl
- Morpholinoacetamide
Chlorophenyl group may enhance halogen bonding; morpholine improves solubility. Acetamide vs. sulfonamide; morpholine vs. piperidine.
4-Methoxy-N-(2-{[5-bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}phenyl)benzenesulfonamide Pyrimidine-sulfonamide - Pyrimidine core
- 5-Bromo and piperidinyl substituents
Bromine atom may confer metabolic stability; pyrimidine core could target nucleotide-binding proteins. Pyrimidine vs. thiazole; bromine substitution.
4-((2-Hydroxybenzylidene)amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide (L1) Schiff base-sulfonamide - Hydroxybenzylidene imine Schiff base may chelate metal ions or act as a redox-active moiety. Imine linkage vs. carbonyl; hydroxybenzylidene introduces H-bonding and π-π interactions.

Key Findings:

Structural Flexibility: Piperidine vs. piperazine () or morpholine () substitutions alter conformational rigidity and hydrogen-bonding capacity. Thiazole vs. pyrimidine cores () influence electronic properties; thiazole’s sulfur atom may participate in hydrophobic interactions, while pyrimidine’s nitrogen atoms could engage in polar interactions.

Pharmacological Implications :

  • Sulfonamide derivatives (e.g., ) often target carbonic anhydrases or proteases. The para-methoxy group in the target compound may reduce acidity of the sulfonamide proton, affecting enzyme inhibition .
  • Halogenated analogs (e.g., 5-bromo in ) show improved metabolic stability, whereas the target compound’s methoxy group may enhance solubility but increase susceptibility to demethylation .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves coupling a 4-piperidinecarbonyl-thiazole intermediate with 4-methoxybenzenesulfonamide. Similar procedures () report yields >80% under mild conditions, suggesting feasibility.

Crystallographic Data :

  • Analogous structures () exhibit intermolecular hydrogen bonds between sulfonamide S=O and amine groups, stabilizing crystal packing. The target compound’s piperidine-carbonyl may introduce additional C=O···H-N interactions .

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